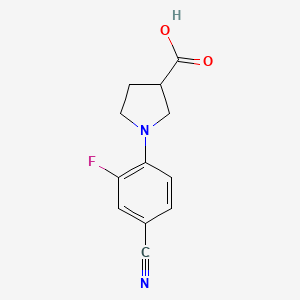

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid

描述

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a cyano group at the para position and a fluorine atom at the ortho position on the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound is cataloged under Ref: 10-F656418 by CymitQuimica, though it is currently listed as discontinued in available commercial inventories (1g, 250mg, and 500mg quantities) . Its molecular formula is inferred as C₁₂H₁₀FN₂O₂, combining a pyrrolidine-3-carboxylic acid backbone with a substituted phenyl moiety.

属性

IUPAC Name |

1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c13-10-5-8(6-14)1-2-11(10)15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLSAKLXOGFNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cross-Coupling Reaction

-

- 3-pyrrolidine ester (e.g., methyl or tert-butyl pyrrolidine-3-carboxylate)

- 4-cyano-2-fluoroaryl iodide or bromide

-

- Palladium(0) source such as Pd2(dba)3

- Ligand: Xantphos or other bidentate phosphine ligands

- Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)

-

- 1,4-Dioxane or similar aprotic solvent

- Temperature: ~100 °C

- Reaction time: 16 hours typically

This step forms the 1-arylpyrrolidine ester intermediate via a Buchwald-Hartwig type amination or Suzuki-type coupling depending on the halide and catalyst system.

Ester Hydrolysis

-

- Aqueous sodium hydroxide (NaOH), typically 1 M

- Methanol or aqueous methanol as solvent

-

- Room temperature to mild heating

- Reaction time: 2 hours or until complete hydrolysis

This step converts the ester into the corresponding carboxylic acid, yielding this compound.

Representative Reaction Scheme

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Pd-catalyzed cross-coupling | Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), Cs2CO3 (2.7 equiv.), 1,4-dioxane, 100 °C, 16 h | Formation of 1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylate ester |

| 2 | Ester hydrolysis | NaOH (1 M, 2 equiv.), MeOH, RT, 2 h | Conversion to this compound |

Comparative Data Table of Key Synthetic Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Catalyst | Pd2(dba)3 (2.5 mol%) | Efficient for cross-coupling |

| Ligand | Xantphos (5 mol%) | Enhances catalyst activity |

| Base | Cs2CO3 (2.7 equiv.) | Promotes coupling |

| Solvent | 1,4-Dioxane | Aprotic, high boiling point |

| Reaction Temperature | 100 °C | Optimal for coupling |

| Reaction Time | 16 hours | Ensures complete conversion |

| Hydrolysis Reagent | NaOH (1 M, 2 equiv.) | For ester to acid conversion |

| Hydrolysis Temperature | Room temperature | Mild conditions preferred |

| Hydrolysis Time | 2 hours | Complete ester hydrolysis |

| Yield (Overall) | Typically 60-85% | Dependent on optimization |

化学反应分析

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrrolidine ring, using reagents like halides or organometallic compounds.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

科学研究应用

Anticancer Potential

Recent studies have indicated that compounds similar to 1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid exhibit anticancer properties. The presence of the cyano group and fluorine substituent may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

Neuroprotective Effects

Research has suggested that pyrrolidine derivatives can possess neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The specific mechanism of action for this compound remains an area for further investigation.

Medicinal Chemistry Applications

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drug candidates targeting different biological pathways.

Synthesis of Novel Compounds

The compound can be utilized as a building block for synthesizing more complex molecules. This is particularly relevant in the development of inhibitors for specific enzymes or receptors implicated in diseases.

Materials Science Applications

The compound's unique chemical structure also opens avenues for applications in materials science, particularly in the development of specialty polymers and coatings. Its properties can be tailored to improve material performance in various industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |

| Study B | Neuroprotective Properties | Showed potential to reduce oxidative stress in neuronal cells. |

| Study C | Synthesis Pathways | Developed efficient synthetic routes leading to derivatives with enhanced activity. |

作用机制

The mechanism of action of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorine groups can enhance binding affinity and specificity, potentially inhibiting or modulating the activity of the target. The pyrrolidine ring provides a rigid scaffold that can influence the overall conformation and activity of the compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid with analogous pyrrolidine derivatives, focusing on substituent effects, synthetic yields, and applications.

Key Comparative Analysis

However, the trifluoromethyl group in offers stronger hydrophobicity, favoring blood-brain barrier penetration. The 2-oxo modification in introduces a ketone group, which may facilitate hydrogen bonding in receptor interactions, contrasting with the unmodified pyrrolidine in the target compound.

Synthetic Accessibility

- The target compound’s discontinued status contrasts with commercial availability of analogs like 1-(4-CF₃-phenyl) derivatives , suggesting challenges in large-scale synthesis or regulatory hurdles.

- Higher yields (e.g., 68% in ) are observed for compounds with bulkier substituents (e.g., benzodioxole), likely due to stabilized intermediates during cycloaddition or coupling reactions.

Functionalization and Applications Ureido-functionalized derivatives (e.g., ) exhibit enhanced binding affinity in kinase inhibition assays, attributed to the urea moiety’s ability to form multiple hydrogen bonds .

Critical Challenges and Opportunities

- Stereochemical Complexity : Unlike racemic mixtures in , the target compound’s stereochemistry is unspecified, which may limit its utility in enantioselective applications.

- Regulatory and Commercial Viability : The discontinuation of the target compound highlights supply chain or toxicity concerns, whereas analogs like remain viable for preclinical studies.

生物活性

1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₁₂H₁₁FN₂O₂

- Molecular Weight : 234.23 g/mol

- IUPAC Name : this compound

- PubChem CID : 63031497

- Appearance : Powder

The compound's structure features a pyrrolidine ring substituted with a cyano and fluorophenyl group, which is critical for its biological activity.

Antitumor Activity

Research indicates that compounds related to pyrrolidine derivatives exhibit significant antitumor properties. A study highlighted the synthesis of various analogues, including those with similar structural motifs to this compound, which showed promising cytotoxicity against different cancer cell lines. For instance, compounds with electron-donating groups on the phenyl ring demonstrated enhanced activity, suggesting that modifications to the structure can significantly influence efficacy .

| Compound | IC₅₀ (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | A-431 |

| Compound B | 1.98 ± 1.22 | Jurkat |

Anticonvulsant Activity

The anticonvulsant potential of similar pyrrolidine derivatives has also been explored. In a series of tests, certain compounds demonstrated the ability to eliminate tonic extensor phases in animal models, indicating their potential as therapeutic agents for seizure disorders. The SAR analysis revealed that specific substitutions on the pyrrolidine ring could enhance anticonvulsant activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be partially attributed to its structural features:

- Cyano Group : Enhances lipophilicity and may facilitate interaction with biological targets.

- Fluorine Atom : Modifies electronic properties and can influence binding affinity to receptors.

- Pyrrolidine Ring : Provides a flexible scaffold that can adopt various conformations conducive to biological interactions.

The presence of these functional groups is critical for optimizing the compound's pharmacological profile.

Study on Antimicrobial Properties

A recent investigation into similar pyrrolidine derivatives revealed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong antimicrobial potential .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

In Vivo Studies

In vivo studies have shown that compounds with similar structures exhibit promising results in murine models for cancer treatment. These studies often focus on the modulation of key signaling pathways involved in tumor growth and survival, such as the MDM2-p53 interaction pathway .

常见问题

Basic Questions

Q. What synthetic strategies are recommended for preparing 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines or amino acids to form the pyrrolidine ring, followed by substitution with the 4-cyano-2-fluorophenyl group. Key steps include:

- Cyclization : Use of γ-aminobutyric acid derivatives or Michael addition reactions with acrylates under basic conditions (e.g., K₂CO₃/DMF) .

- Substitution : Introduction of the aryl group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, requiring precise temperature control (60–100°C) and catalysts like Pd(OAc)₂ .

- Optimization : Adjusting solvent polarity (e.g., DMSO for polar intermediates) and employing HPLC purification (C18 columns) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm; cyano group’s carbon signal at ~115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 275.1 g/mol) and detect impurities .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and spatial arrangement of substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-cyano-2-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing cyano and fluorine groups activate the phenyl ring for electrophilic substitution but hinder nucleophilic attacks. DFT calculations (B3LYP/6-31G*) can map electron density to predict reaction sites .

- Steric Effects : Steric hindrance at the 2-fluoro position may limit access to meta-substituted derivatives. Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., PdCl₂(PPh₃)₂) can optimize yields .

Q. What computational approaches are suitable for modeling this compound’s interaction with enzymatic targets (e.g., kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with protein structures (PDB IDs) to predict binding poses, focusing on hydrogen bonds between the carboxylic acid group and catalytic lysine residues .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

Q. How can contradictory data on biological activity (e.g., IC₅₀ variations in kinase assays) be systematically addressed?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing cyano with nitro or methoxy groups) and test against kinase panels. Use ANOVA to identify statistically significant activity trends .

- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration, pH 7.4) and employ orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm results .

Data Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported synthetic yields for analogous pyrrolidine derivatives?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation by-products) and optimize protecting groups (e.g., Boc for amines) .

- Reaction Monitoring : In situ IR spectroscopy to track intermediate formation and adjust reaction times (e.g., stopping at 80% conversion to minimize degradation) .

Tables for Key Data

| Property | Technique | Expected Outcome | Reference |

|---|---|---|---|

| Purity (>95%) | HPLC (C18, 0.1% TFA gradient) | Retention time: 8.2 min | |

| Stereochemical Configuration | X-ray Crystallography | R-configuration at pyrrolidine C3 | |

| LogP (Lipophilicity) | Shake-flask method | LogP ≈ 1.8 (indicating moderate permeability) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。